molecular formula C8H11ClN2O2S B15246019 Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride CAS No. 1416438-08-8

Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride

Cat. No.: B15246019
CAS No.: 1416438-08-8
M. Wt: 234.70 g/mol
InChI Key: ILJYKIUNQYHORM-UHFFFAOYSA-N
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Description

Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O2S. It is known for its unique structure, which includes a thieno[2,3-c]pyrrole core. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product. Techniques such as crystallization and recrystallization are often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate
  • Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride

Uniqueness

Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride is unique due to its specific structure and the presence of both amino and ester functional groups.

Properties

CAS No.

1416438-08-8

Molecular Formula

C8H11ClN2O2S

Molecular Weight

234.70 g/mol

IUPAC Name

methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H10N2O2S.ClH/c1-12-8(11)7-6(9)4-2-10-3-5(4)13-7;/h10H,2-3,9H2,1H3;1H

InChI Key

ILJYKIUNQYHORM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)CNC2)N.Cl

Origin of Product

United States

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